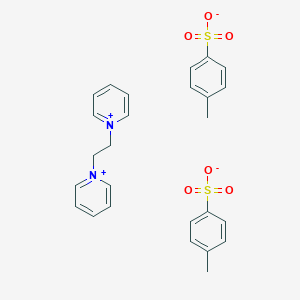
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science . This compound, in particular, is notable for its role as a catalyst and its involvement in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium typically involves the reaction of pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt . The process involves the following steps:
Mixing pyridine and p-toluenesulfonic acid: The reactants are combined in a suitable solvent, such as methanol or ethanol.
Heating the mixture: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the reaction.
Isolation of the product: The resulting pyridinium salt is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also incorporates steps for the efficient recovery and recycling of solvents and reactants .
化学反应分析
Types of Reactions
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .
科学研究应用
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as an anti-malarial and anti-cholinesterase inhibitor.
Industry: It is utilized in the production of materials and as a component in various industrial processes.
作用机制
The mechanism by which 4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium exerts its effects involves its role as a catalyst. The compound facilitates chemical reactions by providing an organic soluble source of pyridinium ions, which can interact with various substrates to promote reaction pathways . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Pyridinium p-toluenesulfonate: Similar in structure and function, used as a catalyst in organic synthesis.
4-Formyl-1-methylpyridinium benzenesulfonate: Used for the conversion of primary amines to carbonyl compounds.
Uniqueness
4-Methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium is unique due to its specific structure, which allows it to act as an effective catalyst in a variety of chemical reactions. Its dual pyridinium groups enhance its reactivity and versatility compared to other similar compounds .
属性
IUPAC Name |
4-methylbenzenesulfonate;1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2C7H8O3S/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-12H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVPVMGLSUXURG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













